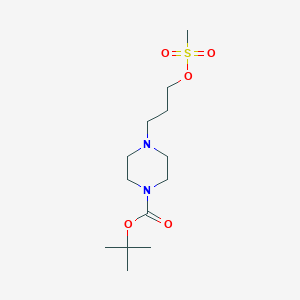

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate

説明

Tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate is a synthetic organic compound widely used in scientific research This compound consists of a piperazine ring bonded to a tert-butyl ester and a methylsulfonyl-oxypropyl group

Synthetic Routes and Reaction Conditions

First Step Preparation of Intermediate: : The synthesis typically begins with the preparation of an intermediate compound through a series of chemical reactions, including substitution and addition reactions.

Second Step Functional Group Introduction: : The tert-butyl ester and the methylsulfonyl-oxypropyl group are introduced through specific reactions, often involving alkylation and sulfonylation processes.

Reaction Conditions: : The reactions are generally conducted under controlled temperatures, with the use of catalysts and solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow processes and advanced reactor designs may be employed to achieve efficient synthesis.

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions where the methylsulfonyl-oxypropyl group is converted to different oxidation states, forming sulfoxides or sulfones.

Substitution: : Various nucleophiles can substitute the tert-butyl ester or methylsulfonyl-oxypropyl group under appropriate conditions, forming new derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

Substitution Reagents: : Alkyl halides, amines, thiols.

Major Products Formed

Chemistry

This compound is used as an intermediate in the synthesis of complex organic molecules. Its unique functional groups make it a versatile building block for the development of new compounds.

Biology

In biological research, this compound can be used to modify proteins and peptides, enabling the study of biological processes and the development of new bioconjugates.

Medicine

The compound's structural features make it a potential candidate for drug development. It can be used to synthesize novel pharmaceutical agents with specific therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized functions.

作用機序

The mechanism by which tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate exerts its effects depends on its chemical reactivity and the specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity through covalent or non-covalent interactions. These interactions can trigger signaling pathways, alter molecular conformations, and affect cellular processes.

Similar Compounds

tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate: : Similar in structure but with different alkyl chain length.

tert-Butyl 4-(3-(methylthio)propyl)piperazine-1-carboxylate: : Contains a methylthio group instead of a methylsulfonyl-oxy group.

tert-Butyl 4-(3-((methylsulfonyl)oxy)butyl)piperazine-1-carboxylate: : Features a butyl chain rather than a propyl chain.

Uniqueness

This compound stands out due to its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of the methylsulfonyl-oxypropyl group, in particular, enhances its chemical versatility compared to similar compounds.

There you go! Dive into the details and let me know what stands out the most to you.

生物活性

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate (CAS: 295330-86-8) is a synthetic organic compound that has garnered interest in scientific research due to its unique structural properties and potential biological activities. This compound features a piperazine ring linked to a tert-butyl ester and a methylsulfonyl-oxypropyl group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure

The chemical formula of this compound is , with a molecular weight of 322.43 g/mol. The structure includes functional groups that enhance its biological activity, particularly in enzyme interactions and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive mechanisms.

- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways.

These interactions can lead to alterations in cellular processes such as proliferation, apoptosis, and metabolic regulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against Gram-positive bacteria.

- Antiproliferative Effects : The compound has shown potential in inhibiting the growth of cancer cell lines through modulation of cell cycle progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar compounds, indicating that modifications in the piperazine structure could enhance activity against bacterial biofilms. The minimum inhibitory concentration (MIC) values for related compounds ranged from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis, suggesting that this compound may exhibit comparable or improved activity .

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of piperazine compounds can significantly inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs exhibited IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells . This suggests that this compound may also possess significant antiproliferative properties.

Case Studies

Several case studies have explored the biological implications of piperazine derivatives:

- Study on Biofilm Inhibition : Research highlighted the potential of piperazine derivatives in disrupting biofilm formation in MRSA strains, with MIC values indicating effective inhibition at concentrations lower than traditional antibiotics .

- Cancer Cell Line Studies : Compounds similar to this compound were tested on various cancer cell lines, revealing significant reductions in cell viability and proliferation rates .

Data Tables

特性

IUPAC Name |

tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O5S/c1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVODWHVTHJKQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。